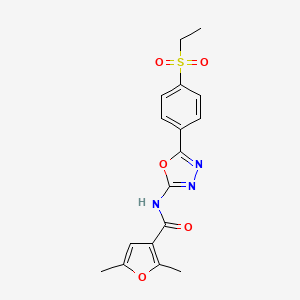

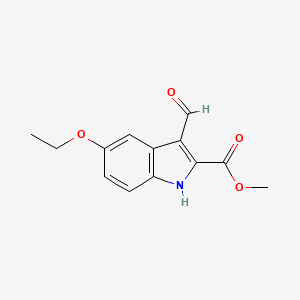

![molecular formula C13H14N2O4 B2527703 4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one CAS No. 1273961-20-8](/img/structure/B2527703.png)

4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one is a chemical intermediate with significant relevance in pharmaceutical synthesis. It is particularly important in the preparation of the anti-hypertensive drug Doxazosin, which is used to treat conditions such as benign prostate hyperplasia (BPH) and hypertension. Doxazosin is structurally similar to other anti-hypertensive drugs like Prazosin and Terazosin but has the unique indication for the treatment of BPH and is used as a mesylate salt .

Synthesis Analysis

An improved one-pot synthesis method for creating N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in Doxazosin production, has been described. This process involves the reaction of ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate with piperazine, yielding higher and more consistent results than previous methods. The synthesis is crucial as it provides a more efficient route to produce the intermediate necessary for the anti-hypertensive agent .

Molecular Structure Analysis

The molecular structure of a related compound, trans-1,4-dibenzoyl-2,5-dimethylpiperazine, has been determined using X-ray crystallography. The molecule is centrosymmetric with a chair-form piperazine ring. The nitrogen atom and three carbon atoms bonded to it are approximately in a plane, and the oxygen atom is also in a plane formed by the nitrogen, carbonyl carbon, and benzene carbon atoms. The dihedral angle between this plane and the benzene ring is about 70 degrees. Although this is not the exact compound , the structural analysis provides insight into the potential conformation of the piperazine ring and substituent positioning in related compounds .

Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of Doxazosin, which involves further chemical reactions with N-acylalkylenediamines and 4-amino-2-chloro-6,7-dimethoxyquinazolines to produce a variety of anti-hypertensive agents. The synthesis of related compounds, such as 2-[substituted-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines, involves interactions with isothiocyanates in an acetone-ethanol medium, indicating the versatility of piperazine derivatives in pharmaceutical chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that it would exhibit properties consistent with aromatic piperazine derivatives. These properties may include moderate solubility in organic solvents, stability under synthesis conditions, and the ability to form salts, such as hydrochlorides or mesylates, which are relevant for pharmaceutical applications .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research on the synthesis of novel derivatives, including those related to 4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one, has shown promising antimicrobial activities. For instance, Bektaş et al. (2007) reported on the synthesis of new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines, which were screened for antimicrobial activities, demonstrating good or moderate activities against test microorganisms H. Bektaş et al., 2007.

Synthesis and Characterization for Dual Antihypertensive Agents

Another study by Marvanová et al. (2016) focused on the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. The study detailed the preparation of these compounds and their transformation into hydrochloride salts, highlighting the structural determination via solid-state NMR and IR spectroscopy Pavlína Marvanová et al., 2016.

Improved Synthesis of Anti-Hypertensive Drug Intermediates

Ramesh et al. (2006) presented an improved one-pot synthesis method for an important intermediate used in the preparation of the anti-hypertensive agent, Doxazosin. This study emphasized a more efficient synthesis approach, providing higher and consistent yields, demonstrating the compound's significance as an intermediate in pharmaceutical applications C. Ramesh et al., 2006.

Application in Synthesis of Antimicrobial and Antioxidant Agents

The synthesis and reactions involving derivatives of this compound have been explored for producing compounds with potential antimicrobial and antioxidant properties. Haneen et al. (2019) synthesized a series of compounds through various reactions, highlighting their antimicrobial and antioxidant screening results, which indicated significant activity for some of the synthesized compounds David S. A. Haneen et al., 2019.

Innovations in Catalysis and Material Science

Further research has expanded into the fields of catalysis and material science, exploring the compound's utility in novel synthetic pathways and materials development. For example, Gabriele et al. (2006) discussed a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives, highlighting the potential for these compounds in various applications, including as intermediates in organic synthesis and material science B. Gabriele et al., 2006.

Mécanisme D'action

Target of Action

The primary target of 4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with its target, PARP1, by inhibiting its enzymatic activity . This interaction results in the disruption of single-strand DNA break repair processes, which can lead to cell death, particularly in cancer cells that are heavily reliant on these repair mechanisms .

Biochemical Pathways

The inhibition of PARP1 affects the DNA damage response pathway This can result in genomic instability and ultimately cell death, particularly in cancer cells .

Result of Action

The result of the action of this compound is the inhibition of PARP1, leading to the disruption of DNA repair processes . This can result in the accumulation of DNA damage, genomic instability, and ultimately cell death .

Orientations Futures

The future directions for the study of “4-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperazin-2-one” and similar compounds could involve further chemical modifications and testing for various biological activities . For instance, the compound could be subjected to analogue synthesis and scaffold hopping to identify more potent inhibitors .

Propriétés

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11-8-15(5-4-14-11)13(17)9-2-1-3-10-12(9)19-7-6-18-10/h1-3H,4-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXSBMQORRWSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=C3C(=CC=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

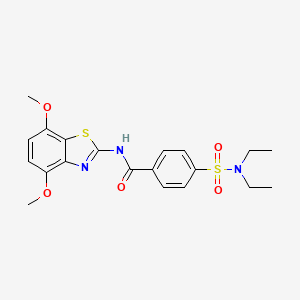

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)

![7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2527625.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

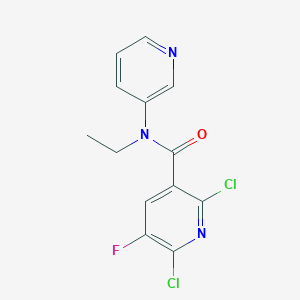

![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)

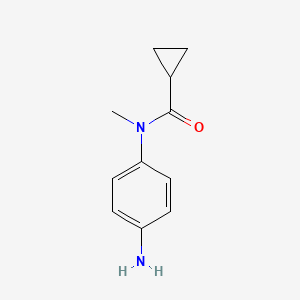

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2527636.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2527639.png)

![2-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2527643.png)